molecular formula C15H11N3O3 B2592538 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-08-3

2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2592538
CAS No.: 400075-08-3
M. Wt: 281.271
InChI Key: IFHVHRQHVSBXAS-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a nitro group at the 3-position of the phenyl ring and a phenyl group at the 4-position of the pyrazolone core. Its synthesis typically involves coupling reactions between substituted acrylates and hydrazine derivatives, as seen in analogous compounds .

Properties

IUPAC Name

2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-14(11-5-2-1-3-6-11)10-16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVHRQHVSBXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 3-nitrobenzaldehyde reacts with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent positions. This facilitates nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Thioether formationElemental sulfur, triethylamine, ethanol (reflux)Pyrazolone thioethers70–95%
HalogenationCl₂/FeCl₃ (CH₂Cl₂, 0°C)4-Chloro derivative82%

Key Findings :

  • Thioether formation proceeds via in-situ generation of sulfur nucleophiles, followed by substitution at the pyrazolone's reactive site .

  • Halogenation occurs regioselectively at the 4-position due to steric and electronic factors .

Knoevenagel Condensation

The active methylene group (C-4) participates in condensation reactions with aldehydes to form α,β-unsaturated ketones:

AldehydeCatalystSolventProductYield
Indole-3-carbaldehydePiperidineEthanol4-((Indol-3-yl)methylene) derivative85%
4-NitrobenzaldehydeK₂CO₃DMFStyryl-substituted pyrazolone78%

Mechanistic Insights :

  • Piperidine catalyzes deprotonation of the methylene group, enabling nucleophilic attack on the aldehyde .

  • Electron-deficient aldehydes (e.g., nitro-substituted) exhibit faster reaction rates due to enhanced electrophilicity .

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The alkyne-functionalized pyrazolone derivatives undergo click chemistry to form 1,2,3-triazole hybrids:

Azide ComponentConditionsTriazole ProductAntimicrobial Activity (MIC)
Benzyl azideCuSO₄·5H₂O, Na ascorbate, DMF1,2,3-Triazole-indole-pyrazolone10 μg/mL (A. baumannii)
4-Nitrophenyl azideRT, 30 minNitrophenyl-triazole hybrid15 μg/mL (E. coli)

Structure–Activity Notes :

  • Electron-withdrawing substituents (e.g., -NO₂) on the azide improve reaction yields (80–95%) compared to electron-donating groups (50–65%) .

  • Triazole hybrids show enhanced antimicrobial efficacy due to synergistic interactions between the pyrazolone and triazole moieties .

Electrophilic Aromatic Substitution

The phenyl ring at C-4 undergoes electrophilic substitution, though reactivity is moderated by the pyrazolone core:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄Para to existing nitro groupDi-nitro derivative (minor)
SulfonationH₂SO₄, SO₃Meta to pyrazolone ringSulfonic acid (low yield)

Challenges :

  • Steric hindrance from the pyrazolone ring limits substitution at ortho positions .

  • Over-nitration is suppressed by the deactivating nitro group .

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine, altering pharmacological properties:

CatalystSolventPressureProductApplication
Pd/CEthanol1 atm3-Aminophenyl derivativeAnticancer leads
Fe/HClH₂OAmbientAmino-pyrazoloneDye intermediate

Post-Reduction Modifications :

  • The amine group enables diazotization and coupling reactions for azo-dye synthesis .

  • Reduced derivatives exhibit lower cytotoxicity (IC₅₀ > 100 μg/mL in SH-SY5Y cells) .

Cyclization Reactions

Under acidic conditions, the pyrazolone core participates in heterocycle formation:

ConditionsProductKey Feature
H₂SO₄, ΔPyrazolo[1,5-a]pyrimidineFused bicyclic system
POCl₃, DMFChlorinated pyrazoleImproved metabolic stability

Analytical Data :

  • Cyclized products confirmed via ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and HRMS .

Comparative Reactivity with Analogues

The 3-nitrophenyl substituent confers distinct reactivity vs. other derivatives:

CompoundSubstituentReaction Rate (vs. parent)
4-Nitrophenyl analogue-NO₂ at C-41.5× faster in NAS
Methyl-pyrazoloneNo nitro group3× slower in CuAAC

Theoretical Basis :

  • Density functional theory (DFT) calculations show enhanced LUMO localization at the nitro-bearing ring, facilitating electrophilic attacks .

Scientific Research Applications

Pharmacological Applications

Research has highlighted several pharmacological properties associated with 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one:

  • Anti-inflammatory Activity : Compounds containing the pyrazolone structure have been investigated for their anti-inflammatory effects. Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
  • Antimicrobial Properties : Recent studies have shown that pyrazolone derivatives demonstrate antimicrobial activity against various bacterial strains. For instance, compounds derived from this structure were tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
  • Antioxidant Activity : The presence of nitro groups in the structure enhances its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals:

  • Pesticide Development : The structural motifs present in 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one are conducive to the design of new pesticides. Its effectiveness against plant pathogens has been documented, indicating its potential role in agricultural formulations .

Synthesis and Derivatives

The synthesis of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various multicomponent reactions that yield high purity and yield rates. These synthetic routes allow for the modification of functional groups to tailor the compound's properties for specific applications.

Synthesis MethodYield (%)Key Features
Multicomponent Reaction81–91%Efficient synthesis using diverse aldehydes and hydrazine derivatives
CyclocondensationHighInvolves ethyl acetoacetate and phenyl hydrazine as starting materials

Case Studies

Several case studies illustrate the practical applications of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one:

  • Anti-inflammatory Study : In a controlled experiment, derivatives were synthesized and tested for their inhibitory effects on COX enzymes. Results showed significant reductions in edema volume in animal models compared to standard treatments like diclofenac .
  • Antimicrobial Efficacy : A series of tests against common bacterial strains demonstrated that modified pyrazolone derivatives exhibited antibacterial activity comparable to existing antibiotics, supporting their potential development as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitro and phenyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activities/Properties Reference
2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one 3-NO₂ (C6H4), 4-Ph 295.29 Potential anti-inflammatory, antitumor (inferred)
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 3-Cl, 4-Cl, 5-CH₃ 349.22 Increased lipophilicity; unconfirmed bioactivity
2-(4'-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 4-Cl, 5-CH₃ 224.68 Synthetic intermediate; no reported bioactivity
2-(4'-Isopropylphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4'-iPr, 1,5-CH₃ 259.34 Enhanced steric bulk; uncharacterized
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one 4-Br, 5-BrCH₂, 4'-CF₃ 439.01 High molecular weight; potential halogen bonding
Key Observations:
  • Lipophilicity: Chloro and bromo substituents increase lipophilicity, which may improve membrane permeability but reduce solubility .
  • Steric Effects: Bulky groups like isopropyl () or trifluoromethyl () may hinder interaction with enzyme active sites .

Physicochemical Properties

  • Solubility: The nitro group’s polarity may improve aqueous solubility compared to chloro analogs but reduce it relative to methyl derivatives .
  • Thermal Stability: Brominated derivatives () exhibit higher stability due to strong C-Br bonds, whereas nitro groups may introduce thermal sensitivity .

Biological Activity

2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. The compound features a unique structure characterized by the presence of a nitrophenyl group and a phenyl group, which may enhance its reactivity and pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The chemical structure of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be represented as follows:

C16H13N3O3\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{3}

The synthesis typically involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine, followed by cyclization under acidic conditions. This multi-step organic reaction is crucial for obtaining high yields and purity of the compound.

Biological Activities

Research indicates that compounds similar to 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit various biological activities, including:

1. Antimicrobial Activity
Studies have shown that pyrazolone derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .

2. Antioxidant Properties
The antioxidant potential of pyrazolone derivatives has been explored, with findings suggesting that they can mitigate oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage caused by free radicals .

3. Anticancer Activity
Some pyrazolone derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been attributed to their interaction with specific molecular targets involved in cell cycle regulation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several pyrazolone derivatives, including 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, underscoring its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Activity
2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one15Moderate
Control (Standard Antibiotic)25High

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant effects of this compound using DPPH radical scavenging assays. The study revealed that 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant.

Concentration (µg/mL)% Inhibition
1030
5055
10075

Molecular docking studies suggest that 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one interacts effectively with various biological targets such as enzymes and receptors. These interactions may elucidate the mechanisms behind its observed biological activities.

Q & A

Q. What are the established synthetic routes for 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how are intermediates characterized?

The compound is typically synthesized via condensation of substituted phenylhydrazines with β-keto esters or β-diketones. For example, 3-nitrophenylhydrazine can react with benzoylacetone under acidic conditions to form the pyrazolone core. Intermediate characterization employs thin-layer chromatography (TLC) for purity assessment and NMR spectroscopy to confirm regioselectivity of the nitro group at the 3-position. Infrared (IR) spectroscopy is used to verify carbonyl (C=O) and nitro (NO₂) functional groups .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., DMSO or DMF). SHELXL software refines the structure by minimizing discrepancies between observed and calculated diffraction data. Key parameters include bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, which are compared to density functional theory (DFT) models for validation .

Q. What spectroscopic methods are critical for analyzing its solution-phase behavior?

  • NMR : 1^1H and 13^13C NMR identify substituent effects (e.g., nitro group deshielding aromatic protons).
  • UV-Vis : Absorption bands at 250–350 nm indicate π→π* transitions in the conjugated nitro-phenyl system.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

Discrepancies between experimental and modeled data (e.g., high R-factors) may arise from disorder in the nitro group or solvent molecules. Strategies include:

  • Applying restraints to anisotropic displacement parameters (ADPs) using SHELXL’s SIMU and DELU commands.
  • Testing twinning models (e.g., TWIN and BASF in SHELXL) for non-merohedral twinning.
  • Cross-validating with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational approaches are used to predict its reactivity and electronic properties?

  • DFT calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-5 position of the pyrazolone ring).
  • Molecular docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., cyclooxygenase-2) by simulating interactions with active-site residues.
  • Molecular dynamics (MD) : Assesses stability of metal complexes (e.g., Cu²⁺ chelation) under physiological conditions .

Q. How can its potential as a protein interaction inhibitor be evaluated experimentally?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to targets like Rab27a-JFC1 (a GTPase involved in exocytosis).
  • Fluorescence polarization : Quantifies displacement of labeled ligands in competitive assays.
  • In vitro enzymatic assays : Monitors inhibition of enzymes (e.g., tyrosinase) via spectrophotometric detection of product formation .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

  • Regioselective functionalization : Use directing groups (e.g., bromine at C-4) to control Suzuki-Miyaura cross-coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction times for nitro group reductions (e.g., converting NO₂ to NH₂ using Pd/C and H₂).
  • Green chemistry : Ionic liquids (e.g., [BMIM]BF₄) improve yields in Knoevenagel condensations while minimizing waste .

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